(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide
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Overview
Description
(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with diphenyl groups and a methoxybenzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves the condensation of 4,5-diphenylthiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole or benzamide derivatives.
Scientific Research Applications
(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and signaling pathways involved in various biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide can be compared with other thiazole derivatives, such as:
- (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-hydroxybenzamide
- (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-chlorobenzamide
These compounds share a similar core structure but differ in the substituents on the benzamide moiety. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. The unique combination of the methoxy group in this compound may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(28-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVJMNPYJDYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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